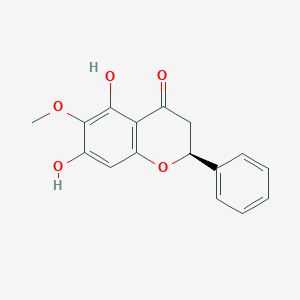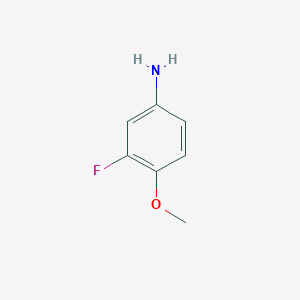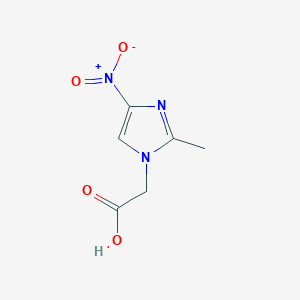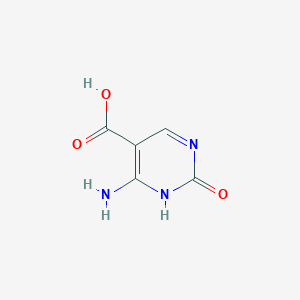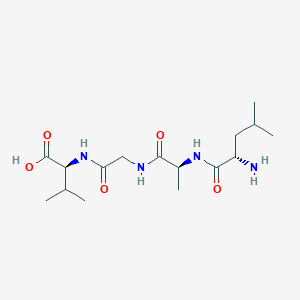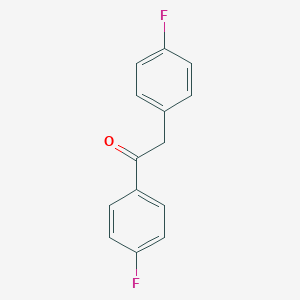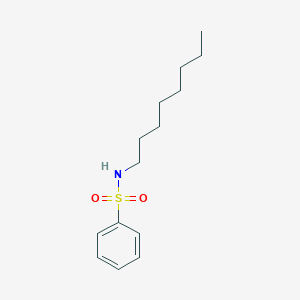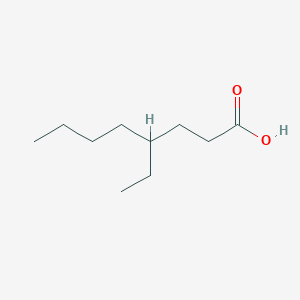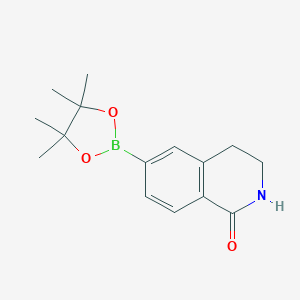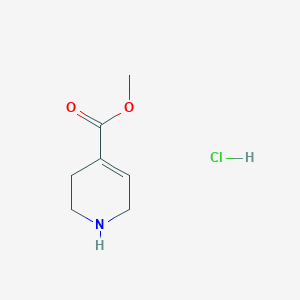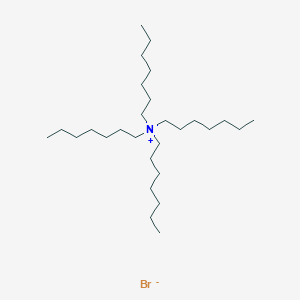![molecular formula C13H10FNO B107254 3-[(4-Fluorophenyl)iminomethyl]phenol CAS No. 1653959-48-8](/img/structure/B107254.png)
3-[(4-Fluorophenyl)iminomethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Schiff base ligands, which are similar to “3-[(4-Fluorophenyl)iminomethyl]phenol”, can be synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of “3-[(4-Fluorophenyl)iminomethyl]phenol” consists of 13 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom.Chemical Reactions Analysis
The Schiff base ligand, similar to “3-[(4-Fluorophenyl)iminomethyl]phenol”, can participate in coordination with metal (II) ions, forming complexes with a six-coordinated octahedral geometry .Aplicaciones Científicas De Investigación
Chemical Research
“3-[(4-Fluorophenyl)iminomethyl]phenol” is a chemical compound that can be used in various chemical research . Its unique structure makes it a valuable compound for studying chemical reactions and mechanisms.
Synthesis of Complexes
This compound can be used in the synthesis of complexes with Schiff base ligands . These complexes have been shown to possess antibacterial activities, making them potentially useful in medical research.
Antibacterial Agents
Research has shown that complexes derived from Schiff base ligands, like “3-[(4-Fluorophenyl)iminomethyl]phenol”, can be used as antibacterial agents . These compounds can be used to combat bacteria that have developed resistance to antibiotics.
Antifungal Agents
Similar to their antibacterial properties, these complexes can also exhibit antifungal activities . This makes them potentially useful in the treatment of various fungal infections.
Anti-HIV Agents
Some Schiff base complexes have been found to possess anti-HIV properties . Therefore, “3-[(4-Fluorophenyl)iminomethyl]phenol” could potentially be used in the development of new anti-HIV drugs.
Anticancer Agents
Schiff base complexes have also been found to exhibit anticancer properties . This suggests that “3-[(4-Fluorophenyl)iminomethyl]phenol” could potentially be used in cancer research and the development of new anticancer drugs.
Mecanismo De Acción
Pharmacokinetics
Some properties of the compound have been reported . It has a melting point of 179.0 to 183.0 °C and a boiling point of 370.9±27.0 °C . The compound is slightly soluble in DMSO and methanol , which may influence its absorption and distribution in the body. More detailed studies are needed to fully understand the pharmacokinetics of this compound.
Result of Action
It’s known that the compound is used in the preparation of benzylacetones which promote anti-fungal activity . .
Action Environment
The compound should be stored in a dry, room temperature environment
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(16)8-10/h1-9,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMABNWXQUYPGFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

